molecular formula C12H10N2O3 B8280065 3-(2-Methyl-5-nitrophenoxy)pyridine

3-(2-Methyl-5-nitrophenoxy)pyridine

Cat. No. B8280065
M. Wt: 230.22 g/mol
InChI Key: OARIZQFUPOGMCR-UHFFFAOYSA-N
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Patent
US07790756B2

Procedure details

A solution of 3-(2-methyl-5-nitrophenoxy)pyridine (80 mg, 0.35 mmol) and 10% Pd/C (50% wet, 165 mg, 0.08 mmol) in methanol (4 mL) was treated with formic acid (89%, 1 mL, 35 mmol) and the resultant solution was stirred at RT. After 1 h, the reaction mixture was filtered through Celite®, and the filter cake was washed with methanol. The filtrates were concentrated in vacuo, diluted with 40 mL of a pH 12 aqueous solution and extracted with ethyl acetate (3×25 mL). The extracts were dried (Na2SO4) and concentrated in vacuo to provide 4-methyl-3-(pyridin-3-yloxy)benzenamine (58 mg, 83% yield). 1H NMR (400 MHz, CDCl3) δ 8.36 (m, 2H), 8.32 (dd, J=4.6, 1.4 Hz, 1H), 7.26-7.18 (m, 3H), 7.05 (d, J=8.0 Hz, 1H), 6.49 (dd, J=8.8, 2.4 Hz, 1H), 6.29 (d, J=2.4 Hz, 1H), 2.11 (s, 3H); MS (ESI) m/z: 201.0 (M+H+).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
165 mg
Type
catalyst
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][C:3]=1[O:4][C:5]1[CH:6]=[N:7][CH:8]=[CH:9][CH:10]=1.C(O)=O>CO.[Pd]>[CH3:1][C:2]1[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][C:3]=1[O:4][C:5]1[CH:6]=[N:7][CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
CC1=C(OC=2C=NC=CC2)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Name
Quantity
165 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite®
WASH
Type
WASH
Details
the filter cake was washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrates were concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with 40 mL of a pH 12 aqueous solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C=C(C=C1)N)OC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 58 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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